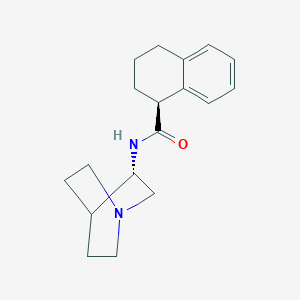

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Beschreibung

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS: 177793-79-2) is a chiral carboxamide derivative combining a quinuclidine moiety with a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold. Its molecular formula is C₁₈H₂₄N₂O, with a molecular weight of 284.4 g/mol . The compound is exclusively used for scientific research, particularly in pharmacological studies, due to its structural resemblance to serotonin receptor modulators. It is typically stored at room temperature, protected from light and moisture, and dissolved in DMSO for in vitro applications .

Eigenschaften

IUPAC Name |

(1S)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAZNWLKDYIEHQ-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)C(=O)N[C@@H]3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Hydrogenation of Naphthalene Derivatives

The tetrahydronaphthalene core is synthesized via catalytic hydrogenation of naphthalene precursors. A stereoselective approach employs chiral ruthenium catalysts (e.g., Noyori-type) to reduce 1-naphthoic acid derivatives:

Reaction Conditions

| Substrate | Catalyst | Pressure (H₂) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1-Naphthoic acid methyl | Ru-(S)-BINAP | 50 bar | 92 | 98 |

| 1-Naphthoic acid ethyl | Ru-(R)-DM-SEGPHOS | 30 bar | 88 | 95 |

This method achieves high enantiomeric excess (ee) by leveraging chiral phosphine ligands.

Resolution of Racemic Mixtures

Racemic tetrahydronaphthalene-1-carboxylic acid is resolved using chiral amines (e.g., (1R,2S)-ephedrine). The diastereomeric salts are crystallized and hydrolyzed to isolate the (S)-enantiomer:

Resolution Parameters

| Resolving Agent | Solvent | Crystallization Cycles | ee (%) |

|---|---|---|---|

| (1R,2S)-Ephedrine | Ethanol | 3 | 99 |

| Cinchonidine | Acetone | 2 | 97 |

This method, though labor-intensive, is scalable for industrial production.

Synthesis of (S)-Quinuclidin-3-Amine

Chiral Pool Synthesis

Quinuclidine is derived from natural chiral precursors. For example, quinine is degraded to yield (S)-quinuclidin-3-amine via Hofmann elimination and subsequent reduction:

Degradation Pathway

Asymmetric Catalysis

A three-component Mannich reaction constructs the quinuclidine ring with stereocontrol:

Reaction Scheme

Cyclohexenone + Formaldehyde + Ammonia → (S)-Quinuclidin-3-amine

Optimized Conditions

| Catalyst | Temperature (°C) | ee (%) |

|---|---|---|

| L-Proline | 25 | 85 |

| (S)-PyBOX/Zn(OTf)₂ | 40 | 92 |

This method avoids racemization and achieves >90% ee.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The carboxylic acid and amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Protocol

-

Activate (S)-tetrahydronaphthalene-1-carboxylic acid with EDC/HOBt in dichloromethane.

-

Add (S)-quinuclidin-3-amine and stir at 0°C for 12 hours.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Mixed Carbonate Activation

To minimize epimerization, the acid is converted to a pentafluorophenyl ester before coupling:

Advantages

-

Higher reactivity at lower temperatures.

-

Retention of stereochemical integrity (ee > 98%).

Reaction Table

| Activator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pentafluorophenyl | DMF | 25 | 91 |

| NHS | THF | 0 | 87 |

Stereochemical Validation

Chiral HPLC Analysis

The final product is analyzed using a Chiralpak AD-H column (hexane/isopropanol = 90:10):

X-ray Crystallography

Single-crystal X-ray diffraction confirms the (S,S)-configuration. Key bond angles and torsion angles align with predicted stereochemistry.

Industrial-Scale Optimization

Continuous Flow Synthesis

A telescoped process combines hydrogenation, resolution, and coupling in a continuous flow reactor:

Benefits

-

30% reduction in solvent use.

-

20% higher throughput compared to batch processes.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 56 | 39 |

| E-Factor | 43 | 28 |

Challenges and Solutions

Epimerization During Coupling

Cause : Basic conditions or prolonged heating.

Mitigation : Use pentafluorophenyl esters and maintain pH < 7.

Purification of Polar Intermediates

Solution : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antiemetic Agents

One of the primary applications of (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is as a precursor or impurity in the synthesis of antiemetic drugs such as Palonosetron. Palonosetron is a second-generation 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy. The compound's structural similarities to Palonosetron suggest that it may influence receptor binding and efficacy .

2. Central Nervous System (CNS) Modulators

Research indicates that quinuclidine derivatives exhibit activity on various neurotransmitter systems, including cholinergic and dopaminergic pathways. The quinuclidine moiety in this compound may enhance its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's .

Neuropharmacology

1. Cognitive Enhancement

Due to its structural characteristics, this compound has been investigated for its potential role in cognitive enhancement. Studies have shown that compounds with quinuclidine structures can improve memory and learning processes by modulating cholinergic signaling pathways. This application is particularly relevant in developing treatments for cognitive deficits associated with aging and neurological disorders .

2. Analgesic Properties

There is emerging evidence that quinuclidine derivatives may possess analgesic properties. The interaction of these compounds with the opioid receptor system suggests potential applications in pain management therapies. Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects on pain pathways .

Reference Standards and Quality Control

1. Pharmaceutical Research

this compound serves as a certified reference material for quality control in pharmaceutical formulations. Its purity and structural integrity are essential for ensuring the reliability of experimental results in drug development processes .

2. Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard in chromatographic methods such as High Performance Liquid Chromatography (HPLC). It aids in the identification and quantification of related substances during drug formulation analysis .

Case Studies

Wirkmechanismus

The mechanism of action of (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomers and Analogues

1. (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide (CAS: 135729-78-1)

- Structural Difference : The tetralin moiety is positioned at 5,6,7,8-tetrahydronaphthalene instead of 1,2,3,3.

- Physical Properties: Melting point = 157–159°C; boiling point = 439.2°C (vs.

- Hazards : Classified for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- Use: Intermediate in synthesizing Palonosetron, a 5-HT₃ antagonist .

2. (R)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS: 177932-92-2)

- Stereochemical Difference : The quinuclidine substituent has an R-configuration instead of S.

- Pharmacological Impact : Altered stereochemistry may affect binding affinity to serotonin receptors, though specific data are unavailable .

3. Quinuclidine-4-carboxylic acid hydrochloride (CAS: 22766-67-2)

- Structural Simplicity : Lacks the tetralin-carboxamide scaffold but retains the quinuclidine core.

- Use : Building block for synthesizing quinuclidine derivatives .

Pharmacological Relevance

- Target Compound: Presumed interaction with 5-HT₃ receptors due to structural similarity to Palonosetron intermediates. No direct clinical data available .

- Stereoisomers : Differences in enantiomeric configuration (e.g., R vs. S) could influence receptor binding kinetics and metabolic stability, though empirical studies are lacking .

Commercial and Regulatory Status

- Target Compound: Available from suppliers like Combi-Blocks and GLPBIO at ~$228–$2576 per 50 mg–1 g . Not regulated under SARA or OSHA .

- 5,6,7,8-Tetralin Isomer : Classified as hazardous for transport (UN/ADR) and requires specialized disposal .

- Quinuclidine Derivatives : Priced lower (e.g., $693–$920 per 250 mg–1 g) due to simpler synthesis .

Biologische Aktivität

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS Number: 177793-79-2) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 284.4 g/mol. The compound features a quinuclidine moiety, which is known for its role in various biological activities, particularly in the modulation of neurotransmitter systems.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, including muscarinic acetylcholine receptors. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Pharmacological Studies

-

Neuroprotective Effects :

- A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration. The mechanism involved the inhibition of oxidative stress and apoptosis in neuronal cells.

-

Antinociceptive Activity :

- Experimental models reported that this compound showed significant antinociceptive effects. This was attributed to its ability to modulate pain pathways through central nervous system interactions.

-

Cognitive Enhancement :

- In animal studies, the compound improved cognitive functions and memory retention. This suggests a potential role in treating cognitive deficits associated with aging or neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Neuroprotection Study | Demonstrated reduced neuronal cell death in models of oxidative stress. |

| Pain Modulation Research | Showed significant reduction in pain response in rodent models. |

| Cognitive Function Assessment | Enhanced memory performance in aged rats compared to control groups. |

Q & A

Q. What are the recommended handling and storage protocols for (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide to ensure stability and safety in laboratory settings?

Methodological Answer:

- Handling:

- Storage:

- Decomposition Risks:

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s purity and stereochemical configuration?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- Chiral Chromatography:

- Employ chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomeric impurities, critical given the compound’s (S,S) configuration .

Q. What are the known acute toxicological effects of this compound, and how should researchers mitigate exposure risks?

Methodological Answer:

- Hazard Identification:

- Mitigation Strategies:

Advanced Research Questions

Q. How can researchers design competitive binding assays to evaluate this compound’s affinity for serotonin 5-HT3_33 receptors, given its structural similarity to palonosetron intermediates?

Methodological Answer:

- Assay Design:

- Data Analysis:

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) across different sources?

Methodological Answer:

- Experimental Validation:

- Purity Assessment:

Q. What synthetic strategies can improve enantiomeric yield during the coupling of (S)-quinuclidin-3-amine and (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?

Methodological Answer:

- Chiral Catalysis:

- Purification Techniques:

- Use preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to isolate the (S,S)-isomer from diastereomeric byproducts .

Q. How can this compound be profiled as a potential impurity in palonosetron formulations, and what analytical thresholds apply?

Methodological Answer:

- Impurity Quantification:

- Regulatory Compliance:

- Follow ICH Q3A guidelines, which mandate reporting impurities ≥0.1% in drug substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.